2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol
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Overview
Description
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylpropanol backbone. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Difluorocyclopentyl Group: The difluorocyclopentyl group can be synthesized through the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment to the Methylpropanol Backbone: The difluorocyclopentyl group is then attached to the methylpropanol backbone through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol backbone.
2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of a methylpropanol group.
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is unique due to its specific combination of a difluorocyclopentyl group and a methylpropanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16F2O |
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Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)7-3-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
InChI Key |
FHDGXKCQWAMDED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1CCC(C1)(F)F |
Origin of Product |
United States |
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